

An In-depth Technical Guide to Phenelfamycin D: Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: *Phenelfamycins D*

Cat. No.: *B15579980*

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Abstract

Phenelfamycin D is a member of the elfamycin family of antibiotics, a class of natural products known for their activity against anaerobic bacteria, particularly *Clostridium difficile*.^[1] As with other elfamycins, its mechanism of action involves the inhibition of bacterial protein synthesis through interaction with the elongation factor Tu (EF-Tu).^[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Phenelfamycin D, its biological activity, and the experimental protocols relevant to its study. Due to the limited availability of specific data for Phenelfamycin D, some properties are inferred from its close isomer, Phenelfamycin C.

Physicochemical Properties

Phenelfamycin D is an isomer of Phenelfamycin C and possesses a disaccharide moiety.^[1] The following tables summarize its known and inferred physicochemical properties.

Table 1: General and Physicochemical Properties of Phenelfamycin D

Property	Value	Source/Method
Molecular Formula	C ₅₈ H ₈₃ NO ₁₈	Inferred from Phenelfamycin C[3]
Molecular Weight	1082.28 g/mol	Inferred from Phenelfamycin C[4]
Monoisotopic Mass	1081.56101480 Da	Computed for Phenelfamycin C[3]
Appearance	Likely a solid	General property of antibiotics
Solubility	Poorly soluble in water. Soluble in organic solvents like methanol, ethanol, and DMSO. [2][5]	General property of elfamycins
UV-Vis Absorption	Characteristic polyene absorption maxima in methanol.	General property of polyene antibiotics[6]

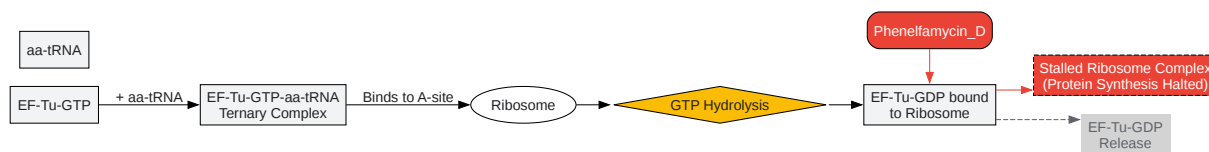
Table 2: Spectroscopic Data Summary for Phenelfamycin D (Inferred)

Spectroscopic Technique	Key Features
^1H NMR	Complex spectrum with multiple signals in the aliphatic and olefinic regions, characteristic of a large polyketide structure.
^{13}C NMR	Numerous carbon signals confirming a large, complex organic molecule.
Mass Spectrometry (FAB-MS)	A quasi-molecular ion peak $[\text{M}+\text{H}]^+$ would be expected, confirming the molecular weight.
Infrared (IR)	Absorption bands corresponding to hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and carbon-carbon double bonds ($\text{C}=\text{C}$) are expected.
UV-Visible	Multiple absorption maxima characteristic of a conjugated polyene system. [6]

Biological Activity and Mechanism of Action

Phenelfamycins, including Phenelfamycin D, are noted for their activity against Gram-positive anaerobic bacteria.[\[1\]](#) The primary molecular target of the elfamycin family of antibiotics is the bacterial elongation factor Tu (EF-Tu), a crucial protein in the translation phase of protein synthesis.[\[2\]](#)

The kirromycin-like elfamycins, which include the phenelfamycins, function by binding to the EF-Tu•GTP complex. This binding event locks EF-Tu in its active conformation, even after GTP hydrolysis to GDP.[\[7\]](#) Consequently, the EF-Tu•GDP complex remains bound to the ribosome, stalling protein synthesis.[\[8\]](#)[\[9\]](#)



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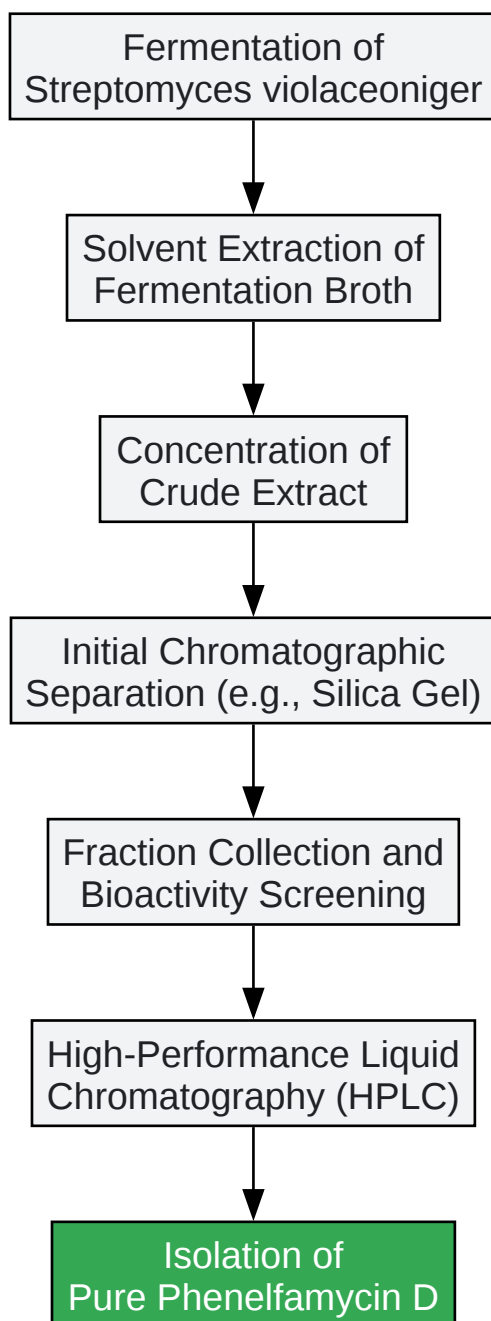
Mechanism of EF-Tu Inhibition by Phenelfamycin D.

Experimental Protocols

While specific experimental details for Phenelfamycin D are not readily available, the following protocols are representative of the methods used for the isolation and characterization of phenelfamycins from *Streptomyces violaceoniger*.^[1]

Isolation and Purification

A general workflow for the isolation and purification of phenelfamycins is outlined below.



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General workflow for the isolation of Phenelfamycin D.

Protocol:

- Fermentation: *Streptomyces violaceoniger* is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.[10]

- **Extraction:** The fermentation broth is extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract.
- **Initial Chromatography:** The crude extract is subjected to column chromatography (e.g., silica gel) to separate the components into fractions of varying polarity.
- **Bioactivity Screening:** Fractions are screened for antibacterial activity against a target organism like *Clostridium difficile*.
- **HPLC Purification:** Active fractions are further purified by High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column, to isolate the pure Phenelfamycin D.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A purified sample of Phenelfamycin D is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- **Data Acquisition:** 1H , ^{13}C , COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer. These experiments help in assigning the proton and carbon signals and determining the connectivity of the molecule.

Mass Spectrometry (MS):

- **Technique:** Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a suitable technique for ionizing and analyzing large, non-volatile molecules like phenelfamycins.[\[11\]](#)
- **Matrix:** A suitable liquid matrix for FAB-MS of natural products is glycerol or 3-nitrobenzyl alcohol (3-NBA).[\[12\]](#)
- **Analysis:** The mass spectrum will provide the molecular weight of the compound from the quasi-molecular ion peak.

UV-Visible Spectroscopy:

- **Sample Preparation:** A dilute solution of Phenelfamycin D is prepared in a UV-transparent solvent, such as methanol.
- **Data Acquisition:** The UV-Vis spectrum is recorded over a range of wavelengths (e.g., 200-500 nm) to identify the absorption maxima (λ_{max}) characteristic of the polyene chromophore.^[6]

Conclusion

Phenelfamycin D is a promising member of the elfamycin class of antibiotics with potential applications in treating anaerobic bacterial infections. While specific data for this compound remains limited in publicly accessible literature, this guide provides a comprehensive overview based on available information for the phenelfamycin family and its isomers. Further research is warranted to fully elucidate the specific physicochemical properties and biological activity of Phenelfamycin D to support its potential development as a therapeutic agent.

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